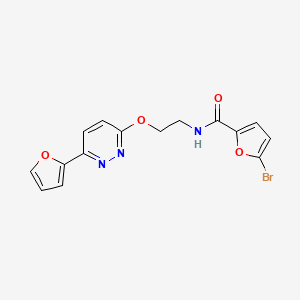

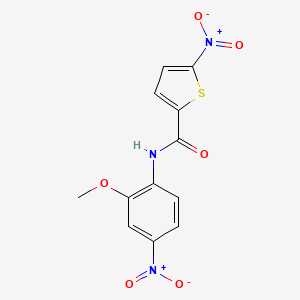

![molecular formula C18H14N2O4S2 B2368244 N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-41-4](/img/structure/B2368244.png)

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound. It is an indole derivative, and indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis Analysis

The synthesis of indole derivatives often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular formula of this compound is C18H14N2O4S2, and it has a molecular weight of 386.44. Indole is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C at 762 mm . The physical and chemical properties of the specific compound “N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” are not available in the resources.Applications De Recherche Scientifique

1. Ocular Hypotensive Agents

- Research on derivatives of benzo[b]thiophene-2-sulfonamide, including 6-hydroxybenzo[b]thiophene-2-sulfonamide, demonstrates their potential as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. Clinical trials on these compounds indicated their potency as ocular hypotensive agents (Graham et al., 1989).

2. Fluorescent Probe for Detection in Water Samples

- The development of a reaction-based fluorescent probe using similar sulfonamide structures, including N-butyl-4-amino-1,8-naphthalimide as a fluorophore, for discriminating thiophenols over aliphatic thiols. This highlights its application in environmental and biological sciences for sensitive and selective detection of toxic benzenethiols (Wang et al., 2012).

3. Potential Biologically Active Compounds

- Synthesis of new indole derivatives, including 2,3-dimethylindole, by reacting with N-(4-oxocyclohexa-2,5-dien-ylidene)arylsulfon(aroyl)amides, indicates the potential of these compounds in exhibiting various biological activities such as glutamyl endopeptidase II inhibition and membrane integrity agonist (Avdeenko et al., 2020).

4. Antiproliferative Agents

- The design and synthesis of N,N-dimethylbenzenesulfonamide derivatives, including novel pyridine, thiophene, and thiazole derivatives, have been explored for their antiproliferative activity against human breast cancer cells. This research underlines the potential of these compounds in cancer therapy (Bashandy et al., 2014).

5. Enzyme Inhibitory Potential

- Studies on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties suggest their substantial inhibitory activity against enzymes like acetylcholinesterase and glucosidase. This research contributes to understanding their role in medical applications such as neurodegenerative diseases (Abbasi et al., 2019).

6. Role in Drug Discovery

- Sulfonamides, including those with a structure similar to N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are significant in drug discovery. They exhibit a wide range of pharmacological activities, including antibacterial, anti-cancer, and anti-neuropathic pain, highlighting their importance in pharmaceutical research (Ghomashi et al., 2022).

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The spread of antimicrobial resistance has been declared in the top 10 global major health risks by WHO, and indole derivatives could play a role in addressing this issue .

Mécanisme D'action

Target of Action

The primary targets of this compound are microbial cells . It has been synthesized as an anti-microbial agent . The compound shows activity against Staphylococcus aureus among gram-positive bacteria, and against Klebsiella pneumonia among gram-negative bacteria .

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors . This binding can disrupt the normal function of the microbial cells, leading to their death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and proliferation of microbial cells . By binding to key receptors, it may disrupt essential processes such as DNA replication, protein synthesis, or cell wall formation .

Result of Action

The result of the compound’s action is the inhibition of microbial growth . It has shown activity against certain strains of bacteria, indicating its potential as an anti-microbial agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the microbial cells themselves .

Propriétés

IUPAC Name |

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIDEJKDOZOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

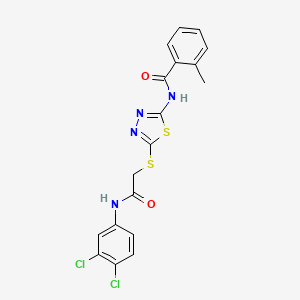

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

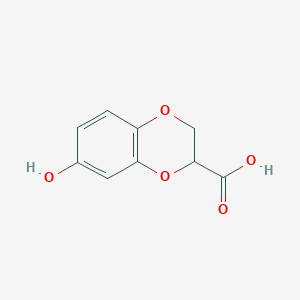

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

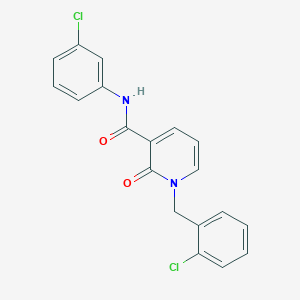

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)

![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)